molecular formula C19H24N2O4 B2818243 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea CAS No. 1797762-52-7

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2818243
CAS No.: 1797762-52-7
M. Wt: 344.411
InChI Key: SMZABHXKYJFJJX-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea is a synthetic urea derivative characterized by two aromatic substituents: a 3,4-dimethoxyphenyl group linked via a hydroxyethyl chain and a 3,4-dimethylphenyl group attached to the urea moiety. Its molecular formula is C₁₉H₂₄N₂O₄, with a molecular weight of 356.41 g/mol. The presence of the urea backbone (-NH-C(=O)-NH-) provides hydrogen-bonding capacity (2 H-bond donors, 3 acceptors), which may influence solubility and receptor interactions .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-5-7-15(9-13(12)2)21-19(23)20-11-16(22)14-6-8-17(24-3)18(10-14)25-4/h5-10,16,22H,11H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZABHXKYJFJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3,4-dimethylaniline.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminoethanol to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with 3,4-dimethylphenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Potential Applications
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea (Target) C₁₉H₂₄N₂O₄ 356.41 3,4-dimethoxy, 3,4-dimethyl, hydroxyethyl 2 / 3 Under investigation (hypothetical)
Atracurium besylate C₆₅H₈₂N₂O₁₈S₂ 1243.57 3,4-dimethoxy, tetrahydroisoquinolinium 4 / 18 Neuromuscular blockade
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea C₂₅H₂₄N₄O₂ 412.49 2,4-dimethylphenyl, benzodiazepine core 2 / 3 CNS modulation (theoretical)
2-(3,4-Dimethoxyphenyl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₇N₅O₃ 433.51 3,4-dimethoxy, pyrido-pyrimidinone, piperazine 1 / 5 Kinase inhibition (patented)

Key Findings from Comparative Analysis

Structural Diversity and Bioactivity: The target compound lacks the charged tetrahydroisoquinolinium moiety present in Atracurium besylate , which is critical for the latter’s neuromuscular blocking activity. This suggests divergent pharmacological targets. Compared to the benzodiazepine-linked urea , the target compound’s simpler aromatic substituents (methyl vs. benzodiazepine core) may reduce CNS penetration but improve metabolic stability.

Hydrogen-Bonding and Solubility: The target compound’s hydroxyethyl chain enhances hydrophilicity relative to the purely aromatic pyrido-pyrimidinone derivatives , which rely on lipophilic piperazine groups for membrane permeability.

Substituent Effects on Selectivity: 3,4-Dimethoxy groups are common in neuromuscular agents (e.g., Atracurium) and kinase inhibitors (e.g., pyrido-pyrimidinones) .

Stereochemical Considerations :

  • Unlike the stereochemically defined intermediates in threo- and erythro-forms of dimethoxyphenylpropanediols , the target compound’s hydroxyethyl chain may introduce conformational flexibility, impacting binding kinetics.

Research Implications and Limitations

  • Gaps in Data: No direct pharmacological data for the target compound were found in the provided evidence. Its activity must be inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea?

  • Methodological Answer : The synthesis of urea derivatives typically involves multi-step organic reactions. For example, coupling aryl isocyanates with substituted amines under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) is a common approach. Reaction intermediates should be purified via column chromatography, and yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to isocyanate). Structural analogs in the literature highlight the importance of protecting groups for hydroxyl or methoxy substituents during synthesis to prevent side reactions .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques such as:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions on aromatic rings and the hydroxyethyl group (e.g., δ 3.8–4.2 ppm for methoxy protons).
  • IR : Detect urea carbonyl stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular weight confirmation. Computational tools like PubChem’s InChIKey can cross-validate structural data .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or phosphatases due to the urea moiety’s known interactions with ATP-binding pockets. For example, use in vitro assays with recombinant enzymes (e.g., EGFR kinase) at varying compound concentrations (1–100 µM) .
  • Assay Conditions : Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values using fluorometric or colorimetric substrates.
  • Data Validation : Replicate experiments (n ≥ 3) and apply statistical models (e.g., nonlinear regression for dose-response curves) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Variability often arises from differences in buffer pH, temperature, or enzyme sources. Use harmonized protocols (e.g., ATP concentration fixed at 10 µM in kinase assays) .
  • Cross-Validate with Orthogonal Methods : Pair enzymatic assays with cellular models (e.g., proliferation assays in cancer cell lines) to confirm target engagement.
  • Meta-Analysis : Compare data across structurally similar urea derivatives to identify trends in substituent effects (e.g., methoxy vs. methyl groups) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in protein active sites (e.g., PDB ID 1M17 for kinase domains). Parameterize force fields for urea and methoxy groups .
  • QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural optimization .
  • ADMET Prediction : Tools like SwissADME can estimate solubility (LogP) and cytochrome P450 interactions to prioritize in vivo testing .

Q. What experimental approaches assess the compound’s environmental fate and toxicity?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-UV to monitor hydrolysis under simulated environmental conditions (pH 7.4, 25°C). Compare stability with analogs lacking hydroxyethyl groups .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) via OECD Guidelines, focusing on LC₅₀ values and bioaccumulation potential .

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